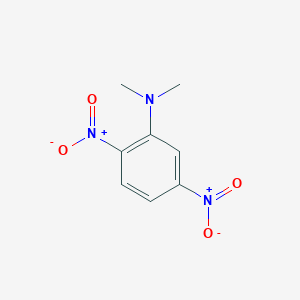
Benzenamine, N,N-dimethyl-2,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-dimethyl-2,5-dinitro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two nitro groups (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-2,5-dinitro- typically involves the nitration of N,N-dimethylaniline. The process begins with the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-dimethyl-2,5-dinitro- follows a similar nitration process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-2,5-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Major Products Formed
Reduction: Formation of N,N-dimethyl-2,5-diaminobenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Formation of N,N-dimethyl-2,5-dinitrobenzene N-oxide.
Scientific Research Applications
Benzenamine, N,N-dimethyl-2,5-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-2,5-dinitro- involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions with target proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Benzenamine, 2,5-dimethyl-: Contains methyl groups instead of nitro groups, resulting in different chemical properties.
Benzenamine, 2-methyl-3,5-dinitro-: Similar structure but with a methyl group at the 2 position, affecting its reactivity and applications.
Uniqueness
Benzenamine, N,N-dimethyl-2,5-dinitro- is unique due to the presence of both nitro and dimethylamino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
61149-61-9 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
N,N-dimethyl-2,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)8-5-6(10(12)13)3-4-7(8)11(14)15/h3-5H,1-2H3 |
InChI Key |
KNSCTIUPHKHFTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















